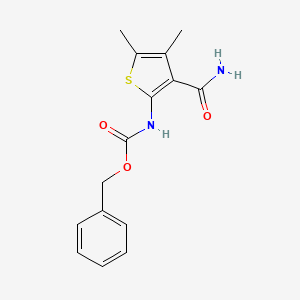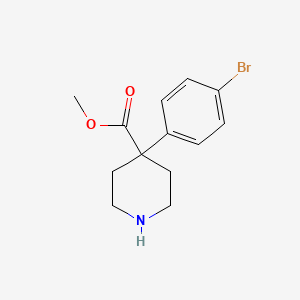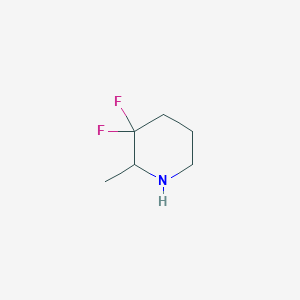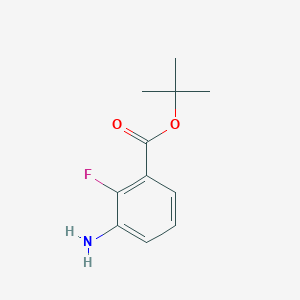
3-Bromobut-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromobut-3-en-2-ol is an organic compound with the molecular formula C4H7BrO. It is a primary alcohol with a bromine atom attached to a butene chain. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromobut-3-en-2-ol can be synthesized through the reaction of but-3-en-2-ol with hydrobromic acid (HBr). The reaction involves the abstraction of a proton by the oxygen atom of but-3-en-2-ol, followed by the loss of a water molecule, leading to the formation of an allyl carbocation. This carbocation is stabilized by the delocalization of electrons, resulting in a mixture of 3-bromobut-1-ene and 1-bromobut-2-ene .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where but-3-en-2-ol is reacted with hydrobromic acid under controlled conditions. The reaction is monitored to ensure the optimal yield of the desired product, and the mixture is then purified to isolate this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromobut-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming but-3-en-2-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of but-3-en-2-one or but-3-enoic acid.
Reduction: Formation of but-3-en-2-ol.
Substitution: Formation of but-3-en-2-ol or but-3-en-2-amine.
Aplicaciones Científicas De Investigación
3-Bromobut-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromobut-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-3-buten-1-ol
- 2-Bromo-3-buten-1-ol
- 1-Bromo-3-buten-2-ol
Uniqueness
3-Bromobut-3-en-2-ol is unique due to its specific structure, which allows for a variety of chemical reactions and interactions. Its combination of a bromine atom and a hydroxyl group on a butene chain provides distinct reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C4H7BrO |
|---|---|
Peso molecular |
151.00 g/mol |
Nombre IUPAC |
3-bromobut-3-en-2-ol |
InChI |
InChI=1S/C4H7BrO/c1-3(5)4(2)6/h4,6H,1H2,2H3 |
Clave InChI |
UMCYSPFKWHNRET-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=C)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]octanamide](/img/structure/B13477857.png)


![3-{[(4-Chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13477874.png)
![dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13477882.png)
![2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid](/img/structure/B13477891.png)

![7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride](/img/structure/B13477894.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid](/img/structure/B13477913.png)
![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13477932.png)

